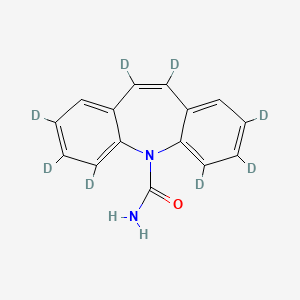![molecular formula C37H56AuF6NO2PSb- B15088376 (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound features a gold(I) center coordinated with a phosphine ligand and acetonitrile, making it highly effective in facilitating chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The resulting product is then treated with hexafluoroantimonic acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Substitution: The acetonitrile ligand can be substituted with other ligands, such as phosphines or amines.
Cyclization: The compound can facilitate oxidative cyclization reactions, forming cyclic products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or iodine, and nucleophiles such as amines or phosphines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidative cyclization reactions yield cyclic compounds, while substitution reactions produce new gold(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of gold-based drugs.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the unique properties of gold complexes.
Wirkmechanismus
The mechanism of action of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate involves the coordination of the gold(I) center with the phosphine ligand and acetonitrile. This coordination activates the gold center, making it highly reactive and capable of facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination with the gold center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I)
- (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate apart from similar compounds is its high reactivity and stability. The presence of the acetonitrile ligand enhances its solubility and facilitates its use in a wide range of solvents. Additionally, the hexafluoroantimonate counterion provides added stability, making it a highly effective catalyst in various chemical reactions .
Eigenschaften
Molekularformel |
C37H56AuF6NO2PSb- |
|---|---|
Molekulargewicht |
1010.5 g/mol |
IUPAC-Name |
acetonitrile;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-) |
InChI |
InChI=1S/C35H53O2P.C2H3N.Au.6FH.Sb/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-2-3;;;;;;;;/h19-25,27-28H,9-18H2,1-8H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6 |
InChI-Schlüssel |
MHQHGXFQPUCSEB-UHFFFAOYSA-H |
Kanonische SMILES |
CC#N.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.F[Sb-](F)(F)(F)(F)F.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


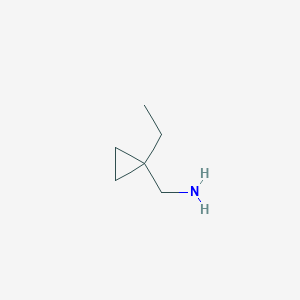
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
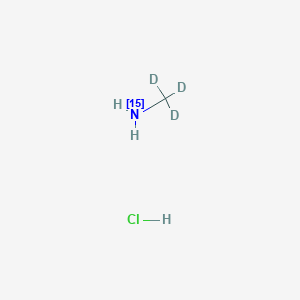


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
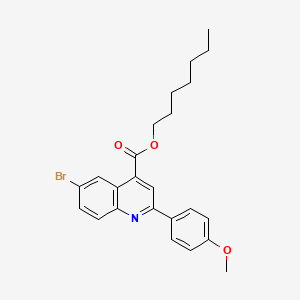



![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
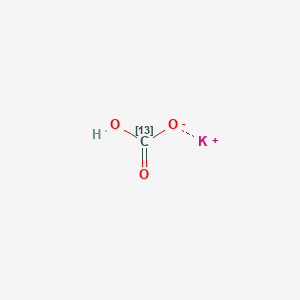
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
